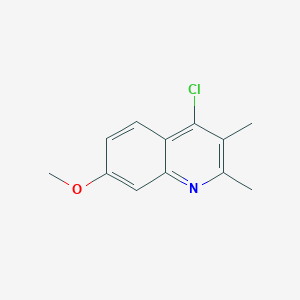
2-(Difluoromethoxy)naphthalene-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)naftaleno-4-metanol es un compuesto químico con la fórmula molecular C12H10F2O2. Se caracteriza por la presencia de un grupo difluorometoxi unido a un anillo de naftaleno, con un grupo metanol en la posición 4.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(Difluorometoxi)naftaleno-4-metanol típicamente implica la introducción del grupo difluorometoxi a un derivado de naftaleno. Un método común es la reacción de 2-hidroxi-4-metilnaftaleno con éter difluorometil en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo bajo condiciones de reflujo para facilitar la reacción de sustitución.
Métodos de Producción Industrial
La producción industrial de 2-(Difluorometoxi)naftaleno-4-metanol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Difluorometoxi)naftaleno-4-metanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo metanol puede oxidarse para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto puede reducirse para eliminar el grupo difluorometoxi, obteniendo un derivado de naftaleno más simple.
Sustitución: El grupo difluorometoxi puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se utilizan comúnmente para reacciones de oxidación.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean para reacciones de reducción.
Sustitución: Las reacciones de sustitución nucleofílica pueden llevarse a cabo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Productos Principales Formados
Oxidación: 2-(Difluorometoxi)naftaleno-4-ácido carboxílico
Reducción: 2-metoxi-naftaleno-4-metanol
Sustitución: Diversos derivados de naftaleno sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)naftaleno-4-metanol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)naftaleno-4-metanol implica su interacción con objetivos moleculares específicos. El grupo difluorometoxi puede aumentar la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. Una vez dentro de la célula, puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(Difluorometoxi)naftaleno-6-metanol
- 2-metoxi-naftaleno-4-metanol
- 2-(Trifluorometoxi)naftaleno-4-metanol
Unicidad
2-(Difluorometoxi)naftaleno-4-metanol es único debido a la presencia del grupo difluorometoxi, que confiere propiedades químicas y físicas distintivas. En comparación con sus análogos, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H10F2O2 |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
[3-(difluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-6,12,15H,7H2 |
Clave InChI |
WLHKGCIWGMYSET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2CO)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)





![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)



